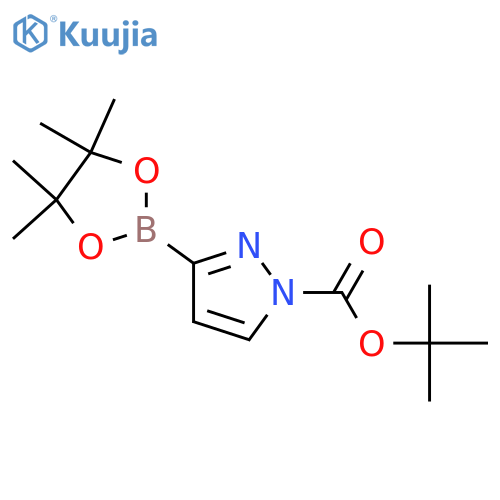

Cas no 914672-66-5 (tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate)

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

- 1-TERT-BUTYLOXYCARBONYLPYRAZOLE-3-BORONIC ACID PINACOL ESTER

- 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (ACI)

- 1-tert-Butoxycarbonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)pyrazole

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid 1,1-dimethylethyl ester

- 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid tert-butyl ester

- DTXSID60673719

- BS-29717

- CS-0175398

- AT11249

- AKOS015946899

- TERT-BUTYL3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE-1-CARBOXYLATE

- SCHEMBL1947604

- tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate

- AGQGGUKSXYRZFJ-UHFFFAOYSA-N

- 1-Boc-pyrazole-3-boronic acid pinacol ester

- DB-110258

- SY277181

- AB31574

- MFCD07368045

- 914672-66-5

-

- MDL: MFCD07368045

- インチ: 1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-9-8-10(16-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3

- InChIKey: AGQGGUKSXYRZFJ-UHFFFAOYSA-N

- ほほえんだ: O=C(N1C=CC(B2OC(C)(C)C(C)(C)O2)=N1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 294.1750874g/mol

- どういたいしつりょう: 294.1750874g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 404

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.6Ų

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1001059-50g |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |

914672-66-5 | 95% | 50g |

$3800 | 2024-08-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PF842-1g |

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |

914672-66-5 | 98% | 1g |

2223.0CNY | 2021-07-15 | |

| abcr | AB310068-250 mg |

1-tert-Butoxycarbonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)pyrazole, 95%; . |

914672-66-5 | 95% | 250mg |

€193.60 | 2023-04-26 | |

| eNovation Chemicals LLC | Y1009491-250mg |

3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid tert-butyl ester |

914672-66-5 | 95% | 250mg |

$240 | 2024-07-28 | |

| Apollo Scientific | OR361611-1g |

1-tert-Butoxycarbonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)pyrazole |

914672-66-5 | 98% | 1g |

£142.00 | 2025-02-20 | |

| Ambeed | A238645-5g |

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |

914672-66-5 | 98% | 5g |

$893.0 | 2024-04-16 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD268609-250mg |

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |

914672-66-5 | 98% | 250mg |

¥770.0 | 2024-04-17 | |

| Chemenu | CM134668-5g |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |

914672-66-5 | 95% | 5g |

$974 | 2024-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T908260-25mg |

1-TERT-BUTYLOXYCARBONYLPYRAZOLE-3-BORONIC ACID PINACOL ESTER |

914672-66-5 | 95% | 25mg |

¥1,141.20 | 2022-09-28 | |

| eNovation Chemicals LLC | Y1001059-100g |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |

914672-66-5 | 95% | 100g |

$6200 | 2024-08-02 |

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate 関連文献

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

2. Book reviews

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylateに関する追加情報

CAS No. 914672-66-5: tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

The compound CAS No. 914672-66-5, known as tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate, is a highly specialized organic compound with significant applications in modern organic synthesis and materials science. This compound is notable for its unique structure and functional groups that make it a valuable building block in the development of advanced materials and pharmaceuticals.

The molecular structure of this compound features a pyrazole ring substituted with a tert-butyl carboxylate group and a boron-containing dioxaborolane moiety. The presence of these functional groups allows for versatile reactivity and compatibility with various synthetic strategies. Recent studies have highlighted its potential in cross-coupling reactions, particularly in the context of Suzuki-Miyaura coupling reactions due to the electron-rich nature of the dioxaborolane group.

One of the most significant advancements involving this compound is its role in the synthesis of bioactive molecules. Researchers have demonstrated that the tert-butyl ester group can be readily deprotected under mild conditions to yield the corresponding carboxylic acid derivative. This property is particularly advantageous in medicinal chemistry where precise control over functional groups is essential for drug design.

In addition to its role in drug discovery, this compound has found applications in polymer chemistry as a precursor for functional polymers with tailored properties. The boron-containing moiety has been shown to participate in controlled radical polymerization processes under specific conditions, offering new avenues for the development of advanced materials with unique mechanical and electronic properties.

Recent research has also explored the use of this compound in click chemistry methodologies. The pyrazole ring's ability to undergo [4+1] cycloaddition reactions with azides or alkynes has opened up new possibilities for constructing complex molecular architectures with high efficiency and selectivity.

The synthesis of this compound typically involves multi-step processes that require careful optimization to ensure high yields and purity. Key steps often include the preparation of intermediates such as substituted pyrazoles and subsequent functionalization to introduce the dioxaborolane group via coupling reactions.

In conclusion, CAS No. 914672-66-5 represents a versatile and valuable compound with diverse applications across multiple fields of chemistry. Its unique structure and reactivity make it an indispensable tool for researchers aiming to push the boundaries of organic synthesis and material science.

914672-66-5 (tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate) 関連製品

- 2137692-34-1(Benzene, 1-bromo-4-chloro-2-(chloromethoxy)-)

- 203798-30-5((2S)-3-Methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic Acid)

- 527751-30-0(2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI))

- 1542909-36-3(N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine)

- 1431963-49-3(3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid)

- 1805493-05-3(Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate)

- 937723-33-6(2-thia-9-azaspiro[5.5]undecane)

- 2055840-68-9(Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate)

- 2679802-38-9(rac-methyl (1R,3S)-1-{(benzyloxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate)

- 2229094-35-1(2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol)